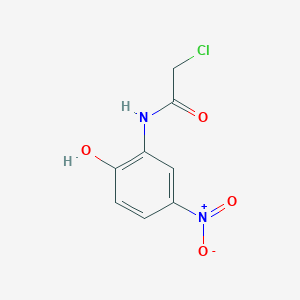

2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOPCFMOIXUZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609605 | |

| Record name | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-39-7 | |

| Record name | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

This document provides an in-depth technical guide for the synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a key intermediate in the development of pharmaceuticals and dyes.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthesis pathway, mechanistic insights, a step-by-step experimental protocol, and critical safety considerations.

Introduction and Strategic Importance

This compound (CAS No: 35588-39-7) is an organic compound with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol .[1][2][3] Its molecular structure incorporates several key functional groups: a hydroxylated nitrophenyl ring and a reactive chloroacetamide side chain. This unique combination makes it a valuable and versatile building block in organic synthesis.

The strategic importance of this molecule lies in its utility as a precursor for more complex chemical entities. The reactive chlorine atom in the acetamide group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. Furthermore, the nitro group can be readily reduced to an amine, providing another site for chemical modification. These features have led to its use in the synthesis of novel compounds with potential biological activities, including antimicrobial and anti-inflammatory properties.[1]

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 35588-39-7 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Primary Application | Synthetic Intermediate |

The Synthetic Pathway: Mechanism and Rationale

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride.

Overall Reaction Scheme

The reaction proceeds as follows:

Mechanistic Insights: Chemoselective N-Acylation

The synthesis is a classic example of nucleophilic acyl substitution. The key to this reaction's success is the chemoselectivity of the acylation process. The starting material, 2-amino-4-nitrophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).

-

Nucleophilic Attack: The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group. This is because oxygen is more electronegative than nitrogen, holding its lone pair of electrons more tightly. Consequently, the amino group preferentially attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Transfer: A proton is lost from the nitrogen atom, typically scavenged by a base present in the reaction mixture, to yield the final amide product and hydrochloric acid (HCl) as a byproduct.

The presence of a base (e.g., sodium acetate, triethylamine, potassium carbonate) is crucial.[4][5] It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product. The choice of reaction conditions, such as low temperature, ensures that N-acylation is favored over O-acylation.[4]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for chloroacetylation of aminophenols.[4][6][7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (eq.) | Amount |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.0 | (e.g., 1.54 g) |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 | (e.g., 0.87 mL) |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.2 | (e.g., 0.98 g) |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | (e.g., 30 mL) |

| Deionized Water | H₂O | 18.02 | - | For washing |

| Ethanol | C₂H₆O | 46.07 | - | For recrystallization |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-nitrophenol (1.0 eq.) and sodium acetate (1.2 eq.).

-

Solvent Addition: Add glacial acetic acid (approx. 30 mL) to the flask. Stir the mixture at room temperature until the solids are fully suspended.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.[4]

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled suspension over a period of 15-20 minutes using a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1).

-

Product Isolation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring. A solid precipitate will form.

-

Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual acid and salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification: The purity of the product can be enhanced by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.

-

Appearance: Yellow to brown crystalline solid.

-

Melting Point: Determination of the melting point range provides a preliminary assessment of purity.

-

FT-IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

-

¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) would be expected to show distinct signals corresponding to:

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The ESI-MS should show a prominent peak for the molecular ion [M-H]⁻ at m/z 229 or [M+H]⁺ at m/z 231, along with a characteristic isotopic pattern for the presence of one chlorine atom.[2]

Safety and Handling: A Self-Validating System

Ensuring safety is paramount. The protocols described are designed to be self-validating by minimizing risk through procedural controls.

-

General Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10] An eyewash station and safety shower must be readily accessible.[11]

-

Reagent-Specific Hazards:

-

Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin and eyes and is harmful if inhaled. It reacts violently with water and moisture to release toxic HCl gas. Must be handled with extreme caution, under an inert atmosphere if possible, and stored away from moisture.

-

2-Amino-4-nitrophenol: Causes skin and eye irritation.[11] It is also suspected of causing genetic defects.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

-

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

SpectraBase. 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). Available from: [Link]

-

PubChemLite. This compound (C8H7ClN2O4). Available from: [Link]

-

PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Available from: [Link]

-

National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Available from: [Link]

- Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.

-

Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

-

NIST WebBook. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. (2025-08-10). Available from: [Link]

-

Reddit. Acylation with chloroacetyl chloride : r/AskChemistry. (2025-10-27). Available from: [Link]

-

ResearchGate. Chloroacetyl products from aminoalcohols and aminoacids. Available from: [Link]

- Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

-

PubChem. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. ijpsr.info [ijpsr.info]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 35588-39-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a versatile chemical intermediate with emerging biological significance. We will delve into its chemical identity, synthesis, and analytical characterization, with a particular focus on its recently uncovered role in plant defense signaling. This document is intended to serve as a valuable resource for researchers exploring its potential applications in agrochemicals, pharmaceuticals, and fundamental biological research.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic amide. The presence of a chloroacetamide group, a hydroxyl group, and a nitro group on the phenyl ring imparts a unique combination of reactivity and functionality. [1][2]These features make it a valuable building block in organic synthesis and a molecule of interest for its biological activities. [1][2]

| Property | Value | Source |

|---|---|---|

| CAS Number | 35588-39-7 | [3][4] |

| Molecular Formula | C₈H₇ClN₂O₄ | [2][4][5] |

| Molecular Weight | 230.61 g/mol | [2][4][5] |

| Appearance | Solid (form) | [4] |

| Storage | Room temperature, sealed, dry | [2]|

Synthesis of this compound

The synthesis of this compound can be achieved through the chloroacetylation of 2-amino-4-nitrophenol. This reaction is a standard method for the formation of N-aryl acetamides. [6]The amino group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of reaction conditions is crucial to ensure selective N-acylation over O-acylation of the phenolic hydroxyl group. [6]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the chloroacetylation of aminophenols. [6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reagent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid.

-

Drying: Dry the resulting solid in a vacuum oven to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Biological Activity and Mechanism of Action

Recent research has identified this compound as a bioactive molecule with a role in plant-microbe interactions. It has been shown to be a transformation product from the microbial degradation of 2-acetamido-phenol.

Induction of Plant Defense Responses

When applied to the model plant Arabidopsis thaliana, this compound elicits changes in the plant's gene expression profile. Notably, it leads to the upregulation of the pathogen-inducible terpene synthase gene, TPS04. Terpene synthases are key enzymes in the biosynthesis of terpenes, a large class of secondary metabolites involved in plant defense against herbivores and pathogens. [7][8]The upregulation of TPS04 suggests that this compound can trigger a defensive response in plants.

Proposed Signaling Pathway

The induction of TPS04 is known to be dependent on the jasmonic acid (JA) signaling pathway, a major hormone-mediated defense pathway in plants. [1]Therefore, it is plausible that this compound, or a metabolite thereof, acts as a signaling molecule that activates the JA pathway, leading to the expression of defense-related genes like TPS04.

Caption: A proposed signaling pathway for the induction of plant defense by this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying the compound.

Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Protocol: Reverse-Phase HPLC Analysis

This protocol is based on established methods for the analysis of related acetamide derivatives. [3][5]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility, to improve peak shape). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around the λmax of nitrophenols is a good starting point).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration for analysis.

-

Injection Volume: 10-20 µL.

-

Analysis: Run the sample and a blank (mobile phase) for comparison. The purity can be calculated from the peak area of the main component relative to the total peak area.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

-

General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion and Future Directions

This compound is more than just a synthetic intermediate; it is an emerging player in the field of chemical ecology. Its ability to induce plant defense responses opens up new avenues for research into novel, naturally-derived plant protectants. Future studies should focus on elucidating the precise molecular targets of this compound in plants, understanding its structure-activity relationship, and exploring its broader biological activities, which may include antimicrobial and anti-inflammatory properties as suggested by the activities of related compounds. [1][2]This in-depth understanding will be crucial for harnessing its full potential in various scientific and industrial applications.

References

-

Herde, M., Gomi, K., Kiba, A., Sassa, T., & Kodama, M. (2008). Identification and regulation of TPS04/GES, an Arabidopsis geranyllinalool synthase catalyzing the first step in the formation of the insect-induced volatile C16-homoterpene TMTT. The Plant Cell, 20(4), 1152–1168. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Tholl, D. (2011). Terpene Specialized Metabolism in Arabidopsis thaliana. The Arabidopsis Book, 9, e0143. [Link]

-

Huang, M., Abel, C., Sohrabi, R., Petri, J., Haupt, I., Cosimano, J., ... & Tholl, D. (2016). Identification of a Dolabellane Type Diterpene Synthase and other Root-Expressed Diterpene Synthases in Arabidopsis. Frontiers in Plant Science, 7, 1789. [Link]

-

AMiner. (n.d.). Identification and Regulation of Tps04/Ges, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C(16)-Homoterpene Tmtt. Retrieved from [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Journal of Liquid Chromatography & Related Technologies, 48(16-20), 403-418. [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Proceedings of Multidisciplinary International Scientific-Practical Conference "Current Issues of Science, Education and Industry in Modern Research". [Link]

-

Frontiers in Plant Science. (2023). Systematic identification of TPS genes in Gossypium and their characteristics in response to flooding stress. Frontiers in Plant Science, 14. [Link]

-

Patil, S. B., & Baviskar, B. A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-219. [Link]

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

Sources

- 1. Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Dolabellane Type Diterpene Synthase and other Root-Expressed Diterpene Synthases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of Acetamide, N-(2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. aminer.org [aminer.org]

- 5. Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities - Universidad Andrés Bello [researchers.unab.cl]

- 6. media.neliti.com [media.neliti.com]

- 7. Terpene Specialized Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systematic identification of TPS genes in Gossypium and their characteristics in response to flooding stress [frontiersin.org]

"2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound this compound. Based on an analysis of its structural features and the established biological activities of analogous compounds, we postulate that its primary mode of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document details the scientific basis for this hypothesis and presents a series of robust, field-proven experimental protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

Introduction: Unveiling the Potential of a Novel Chloroacetamide

This compound is a small molecule belonging to the chloroacetamide class of compounds. Its chemical structure, featuring a reactive chloroacetyl group and a nitrophenyl moiety, suggests a potential for diverse biological activities.[1] While direct studies on this specific molecule are limited, the broader family of chloroacetamide and nitrophenyl derivatives has demonstrated significant promise in medicinal chemistry, with activities ranging from antimicrobial to anticancer.[2][3]

Particularly noteworthy is the growing body of evidence implicating structurally similar compounds as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] STAT3 is a critical transcription factor that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of numerous human cancers.[4] This guide, therefore, puts forth the hypothesis that this compound exerts its biological effects, particularly its potential anticancer activity, through the direct inhibition of the STAT3 signaling pathway. We will now delve into the intricacies of this proposed mechanism and outline a clear experimental roadmap for its verification.

The Hypothesized Mechanism of Action: Targeting the STAT3 Signaling Pathway

The STAT3 signaling cascade is a central hub for numerous oncogenic signals originating from cytokine and growth factor receptors.[4] Upon activation by upstream kinases like Janus kinases (JAKs), STAT3 is phosphorylated at a critical tyrosine residue (Tyr705).[4] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal interactions involving their Src Homology 2 (SH2) domains.[4] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences and drive the transcription of genes essential for tumor growth and survival.[4]

Our central hypothesis is that this compound functions as a direct inhibitor of STAT3 by binding to its SH2 domain. This binding event is predicted to sterically hinder the docking of the phosphotyrosine motif of another STAT3 monomer, thereby preventing dimerization and subsequent downstream signaling. This proposed mechanism is supported by studies on other small molecule STAT3 inhibitors that target this same critical domain.

Figure 1: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Validation of the Hypothesized Mechanism

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to systematically evaluate the biological activity of this compound and its direct effects on the STAT3 pathway.

Part 1: Assessment of Anticancer Activity (Cell Viability)

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer). The MTT assay is a reliable and cost-effective colorimetric method for this purpose.[5]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

| Cell Line | Compound Concentration (µM) | % Cell Viability (Hypothetical) | IC50 (µM) (Hypothetical) |

| MDA-MB-231 | 0.1 | 95 | 15.2 |

| 1 | 85 | ||

| 10 | 55 | ||

| 50 | 20 | ||

| 100 | 5 | ||

| A549 | 0.1 | 98 | 22.5 |

| 1 | 90 | ||

| 10 | 60 | ||

| 50 | 25 | ||

| 100 | 10 |

Part 2: Investigating the Inhibition of STAT3 Phosphorylation

If the compound demonstrates anticancer activity, the next crucial step is to determine if it affects the activation state of STAT3. This can be achieved by measuring the levels of phosphorylated STAT3 at Tyr705 and Ser727 using Western blotting.[6][7][8]

Experimental Protocol: Western Blot for p-STAT3

-

Cell Lysis: Plate cells and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 6, 12, or 24 hours). For a positive control, stimulate untreated cells with a known STAT3 activator like IL-6 (20 ng/mL) for 30 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), and total STAT3. A loading control, such as β-actin, should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-STAT3 to total STAT3 in treated cells would support the hypothesis.

Figure 2: A typical workflow for Western blot analysis.

Part 3: Direct Target Engagement - STAT3 SH2 Domain Binding Assay

The most direct way to validate our hypothesis is to demonstrate that the compound physically interacts with the STAT3 SH2 domain. A fluorescence polarization (FP) assay is a powerful, high-throughput method for this purpose.[3][9]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

-

Reagents:

-

Recombinant human STAT3 protein.

-

A fluorescently labeled phosphopeptide probe known to bind the STAT3 SH2 domain (e.g., 5-FAM-GpYLPQTV-NH2).

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

This compound.

-

-

Assay Setup: In a 384-well black plate, add a constant concentration of the STAT3 protein and the fluorescent probe.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known STAT3 SH2 inhibitor) and a negative control (DMSO).

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: When the compound displaces the fluorescent probe from the STAT3 SH2 domain, the probe will tumble more freely in solution, leading to a decrease in fluorescence polarization. The data can be used to calculate the binding affinity (Ki or IC50) of the compound for the STAT3 SH2 domain.

| Compound | Binding Affinity (IC50) (Hypothetical) |

| This compound | 8.5 µM |

| Positive Control (e.g., S3I-201) | 5.2 µM |

Synthesis of this compound

For researchers wishing to perform these validation studies, the title compound can be synthesized via a straightforward chloroacetylation reaction.

Synthetic Protocol

-

Dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid.

-

Add a base, such as sodium acetate, to the solution and cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash the solid with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

This method is adapted from general procedures for the synthesis of similar N-aryl acetamides.[10]

Conclusion and Future Directions

This guide has outlined a scientifically-grounded, hypothesized mechanism of action for this compound as a direct inhibitor of the STAT3 signaling pathway. The proposed mechanism is based on the known biological activities of structurally related compounds. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to validate this hypothesis.

Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anticancer therapeutics. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo efficacy studies in animal models of cancer.

References

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- BenchChem. (2025).

- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.

- ResearchGate. (n.d.). Western blotting analysis of STAT3 PTMs. The STAT3 PTMs, p-Y705, pS-727... | Download Scientific Diagram.

- Cell Signaling Technology. (n.d.). Phospho-Stat3 (Ser727) Antibody. Cell Signaling Technology.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2012).

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Frontiers. (2025).

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- National Center for Biotechnology Information. (2020). STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. PubMed Central.

- PubMed. (n.d.).

- Oncotarget. (2018).

- R Discovery. (n.d.). Inhibits Stat3 Signaling Research Articles - Page 1.

Sources

- 1. This compound [myskinrecipes.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. file.yizimg.com [file.yizimg.com]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

The Emerging Therapeutic Potential of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, its derivatives, and analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and mechanistic insights of this promising class of compounds, offering a comprehensive resource for advancing their therapeutic development.

Introduction: The Chemical and Biological Significance of the this compound Scaffold

This compound is a versatile chemical scaffold that has garnered interest in medicinal chemistry due to its potential as a precursor for various biologically active molecules.[1][2] The core structure features several key functional groups that contribute to its reactivity and potential for therapeutic applications: a chloroacetamide moiety, a hydroxyl group, and a nitro group on a phenyl ring. The chloroacetamide group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, suggesting a potential for potent and irreversible inhibition of enzymes.[3] The nitro and chloro substituents can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.[4] Furthermore, the nitroaromatic moiety is a common feature in various pharmaceuticals and can be a key determinant of biological activity.[2]

This guide will explore the synthesis of derivatives based on this scaffold and discuss their potential as antimicrobial, anti-inflammatory, and anticancer agents, providing a roadmap for future research and development in this area.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a straightforward acylation reaction. The general approach involves the reaction of a substituted aniline with a chloroacetylating agent.

General Synthesis Protocol

A common and effective method for the synthesis of N-substituted 2-chloroacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride in the presence of a base. This method is widely applicable and can be adapted for the synthesis of a variety of derivatives.[5][6]

Experimental Protocol: Synthesis of this compound

-

Dissolution of Aniline: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran.

-

Addition of Base: Add a base, such as sodium acetate or potassium carbonate (1-1.2 equivalents), to the solution and stir. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is important to control the exothermic reaction and prevent side reactions.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1-1.1 equivalents) dropwise to the cooled and stirred solution. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

This protocol can be readily adapted for the synthesis of various derivatives by using different substituted anilines as starting materials.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the reactivity of the chloroacetamide moiety and the biological relevance of the substituted phenyl ring.

Antimicrobial Activity

Chloroacetamide derivatives have been investigated for their antimicrobial properties.[5] The presence of the chloroacetamide group is crucial for this activity, as it can covalently modify essential enzymes in microorganisms.[7]

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of a halogen, particularly chlorine, on the acetamide group is often associated with enhanced antimicrobial activity.[7]

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence the antimicrobial potency. Electron-withdrawing groups, such as nitro groups, can modulate the electronic properties of the molecule and its interaction with biological targets.[8]

-

Lipophilicity: Increased lipophilicity, often conferred by halogen and nitro substituents, can improve the passage of the compound through the microbial cell membrane, leading to higher efficacy.

Table 1: Antimicrobial Activity of Selected Chloroacetamide Derivatives

| Compound ID | Substituent on Phenyl Ring | Target Organism | MIC (µg/mL) | Reference |

| 1 | 4-hydroxy | Staphylococcus aureus | >100 | [6] |

| 2 | 2-hydroxy-5-nitro | Candida albicans | - (96.6% inhibition) | [7] |

| 3 | 4-fluoro-3-nitro | Klebsiella pneumoniae | 512 | [9] |

| 4 | 4-chloro | Staphylococcus aureus | 12.5 | [1] |

Anticancer Activity

The chloroacetamide scaffold has also been explored for its potential in cancer therapy. The ability of these compounds to act as covalent inhibitors makes them attractive candidates for targeting enzymes involved in cancer cell signaling pathways.[10] Analogs of the core structure have been synthesized and shown to possess anticancer activity. For instance, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as an intermediate in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), a protein implicated in cancer progression.[10] Furthermore, nitro-substituted compounds have been shown to inhibit key cancer-related signaling pathways such as the Akt/mTOR and ERK pathways.[11]

Potential Mechanisms of Anticancer Action:

-

Covalent Enzyme Inhibition: The chloroacetamide moiety can form a covalent bond with cysteine residues in the active site of kinases or other enzymes that are crucial for cancer cell survival and proliferation.[3]

-

Induction of Apoptosis: Some nitro-substituted compounds have been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction.[12]

-

Inhibition of Signaling Pathways: Derivatives can interfere with critical signaling cascades, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are often dysregulated in cancer.[13]

Mechanism of Action: The Role of Covalent Inhibition

A key aspect of the biological activity of this compound derivatives is their potential to act as covalent inhibitors.[3] The electrophilic chloroacetamide group can react with nucleophilic amino acid residues, most notably cysteine, in the active site of target enzymes.[3] This covalent modification leads to irreversible inhibition of the enzyme, which can result in a potent and sustained therapeutic effect.[14]

Sources

- 1. irejournals.com [irejournals.com]

- 2. This compound [myskinrecipes.com]

- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-chloro-5-nitrophenyl)-2-phenylacetamide|100622-81-9 [benchchem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. repo.journalnx.com [repo.journalnx.com]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide is a versatile organic compound that serves as a key intermediate in the synthesis of various dyes and pharmaceutical agents.[1] Its chemical structure, featuring a chloroacetamide side chain, a hydroxyl group, and a nitro group on a phenyl ring, makes it a molecule of significant interest for further chemical modifications and biological screening.[1] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound.

While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust framework for its characterization. This approach not only predicts the expected spectral features but also offers a blueprint for researchers to interpret their own experimental data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound (C₈H₇ClN₂O₄, Molecular Weight: 230.61 g/mol ) is the foundation for interpreting its spectroscopic data.[2] The key functional groups that will give rise to characteristic signals in NMR, IR, and MS are:

-

The aromatic ring with its distinct substitution pattern.

-

The amide linkage (-NH-C=O).

-

The hydroxyl group (-OH).

-

The nitro group (-NO₂).

-

The chloroacetamide moiety (-C(=O)CH₂Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those of the -OH and -NH groups.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide and hydroxyl protons. The predicted chemical shifts (δ) in ppm are summarized in the table below, with the rationale based on the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Aromatic H (adjacent to -NH) | ~8.5 - 8.8 | Doublet | 1H | Deshielded by the electron-withdrawing nitro group and the amide linkage. |

| Aromatic H (adjacent to -NO₂) | ~8.0 - 8.3 | Doublet of doublets | 1H | Deshielded by the strongly electron-withdrawing nitro group. |

| Aromatic H (adjacent to -OH) | ~7.0 - 7.3 | Doublet | 1H | Shielded by the electron-donating hydroxyl group. |

| -NH (Amide) | ~9.5 - 10.5 | Singlet (broad) | 1H | The proton is on a nitrogen atom adjacent to a carbonyl group, leading to significant deshielding. The signal is often broad due to quadrupole effects and chemical exchange. |

| -OH (Hydroxyl) | ~9.0 - 10.0 | Singlet (broad) | 1H | The phenolic proton is acidic and its chemical shift can be highly variable depending on solvent, concentration, and temperature. It is often a broad singlet. |

| -CH₂- (Chloroacetyl) | ~4.2 - 4.5 | Singlet | 2H | The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are electron-withdrawing and cause a downfield shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C=O (Amide) | ~165 - 170 | The carbonyl carbon of an amide typically resonates in this region. |

| Aromatic C (attached to -OH) | ~150 - 155 | The hydroxyl group is electron-donating, causing a downfield shift for the attached carbon. |

| Aromatic C (attached to -NO₂) | ~140 - 145 | The nitro group is strongly electron-withdrawing, leading to a downfield shift. |

| Aromatic C (attached to -NH) | ~130 - 135 | The amide group has a moderate electron-withdrawing effect on the attached aromatic carbon. |

| Aromatic C-H | ~115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the neighboring substituents. |

| -CH₂- (Chloroacetyl) | ~40 - 45 | The carbon is attached to an electronegative chlorine atom, resulting in a downfield shift compared to an unsubstituted methylene group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound will result in a characteristic IR spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 - 3200 | O-H stretch | Hydroxyl (-OH) |

| ~3300 - 3100 | N-H stretch | Amide (-NH) |

| ~1680 - 1650 | C=O stretch (Amide I) | Amide (-C=O) |

| ~1560 - 1520 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1550 - 1500 | N-H bend (Amide II) | Amide (-NH) |

| ~1350 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |

| ~800 - 600 | C-Cl stretch | Chloroalkane (-CH₂Cl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (230.61 g/mol ). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak is also expected. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Predicted Fragmentation Pathway:

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Workflow for Spectroscopic Analysis

The systematic application of these spectroscopic techniques is crucial for the unambiguous characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on fundamental principles and analysis of related compounds. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently characterize this important chemical intermediate. The integration of NMR, IR, and MS data provides a self-validating system for structural confirmation and purity assessment, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

- Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 2-chloro-4'-nitro-. Retrieved from [Link]

Sources

The Solubility Profile of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, a versatile chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1][2] In the absence of extensive published experimental data, this document offers a theoretical framework for predicting its solubility in various solvents based on its molecular structure. Furthermore, it presents a detailed, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for drug discovery and development. This guide is intended for scientists and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility characteristics of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[3] For drug development professionals, understanding the solubility of a molecule like this compound is paramount. It dictates formulation strategies, bioavailability, and ultimately, the efficacy and safety of a potential drug product. Poor aqueous solubility, a common challenge in modern drug discovery, can lead to increased formulation difficulties and hinder clinical development.[3]

This compound (Molecular Formula: C₈H₇ClN₂O₄, Molecular Weight: 230.61 g/mol ) is a notable chemical entity, often utilized as a scaffold in organic synthesis.[1][2][4] Its structure, featuring a combination of functional groups with distinct polarities, suggests a complex solubility profile that warrants in-depth investigation. This guide provides both a predictive analysis of its solubility and a robust experimental framework for its empirical determination.

Theoretical Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] The molecular structure of this compound, with its array of functional groups, allows for a qualitative prediction of its solubility in various solvent classes.

Analysis of Functional Groups and Their Influence on Polarity

The solubility of this compound is a composite of the contributions from its constituent functional groups:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents like water and alcohols.

-

Nitro (-NO₂) Group: The nitro group is strongly electron-withdrawing and highly polar. While it increases the overall polarity of the molecule, its contribution to aqueous solubility can be complex. The presence of a nitro group can sometimes decrease water solubility compared to the parent phenol due to strong intermolecular interactions in the solid state.

-

Acetamide (-NH-C=O) Group: The amide linkage is polar and can participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. This functionality generally improves solubility in polar solvents.

-

Chloro (-Cl) Group: The chloro substituent is electronegative, adding to the molecule's polarity. However, it also contributes to the overall lipophilicity (hydrophobicity) of the aromatic ring.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

Predicted Solubility in Different Solvent Classes

Based on the interplay of these functional groups, we can predict the solubility behavior of this compound:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bonding sites (hydroxyl, amide) suggests that the compound will exhibit some solubility in these solvents. However, the hydrophobic aromatic ring and the chloro group will limit its aqueous solubility. The acidity of the phenolic proton (pKa) will also play a crucial role; in basic aqueous solutions, the formation of the more soluble phenolate salt is expected to significantly increase solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them well-suited to dissolve polar molecules. It is predicted that this compound will exhibit good solubility in DMSO and DMF. Acetone, being moderately polar, is also expected to be a suitable solvent.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the hydroxyl, nitro, and acetamide groups, the compound is expected to have very low solubility in nonpolar solvents. The nonpolar aromatic ring is insufficient to overcome the strong polar interactions.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Caption: Molecular determinants of solubility for this compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[3] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Essential Equipment and Reagents

-

This compound (purity >95%)

-

A range of solvents of analytical grade (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane, toluene)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to achieve equilibrium by taking measurements at different time points.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of the compound in the same solvent. Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.[5]

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting known concentrations of the compound. Quantify the concentration in the samples by comparing the peak area to the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

It is recommended to perform each solubility determination in triplicate to ensure the reliability of the results.[7]

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Polar Protic | Water | Moderate | To be determined | To be determined |

| Ethanol | Moderate | To be determined | To be determined | |

| Methanol | Moderate | To be determined | To be determined | |

| Polar Aprotic | DMSO | High | To be determined | To be determined |

| DMF | High | To be determined | To be determined | |

| Acetone | High | To be determined | To be determined | |

| Nonpolar | Hexane | Low | To be determined | To be determined |

| Toluene | Low | To be determined | To be determined |

The results from this experimental work will provide a crucial dataset for guiding formulation development, selecting appropriate solvents for synthesis and purification, and informing computational models for solubility prediction.

Conclusion

For drug development professionals, the provided detailed experimental protocol for thermodynamic solubility determination offers a reliable path to generating the precise data needed for informed decision-making. By combining theoretical prediction with rigorous experimental validation, researchers can effectively characterize the solubility of this compound and unlock its full potential in pharmaceutical and chemical applications.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Mobley, D. L., & Mobley, D. L. (2017). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 117(8), 5109-5147. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024, August 8). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 863–866. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2025, October 19). Retrieved from [Link]

-

2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, December 22). Retrieved from [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020, December 12). Retrieved from [Link]

-

n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). Retrieved from [Link]

Sources

- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

"2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide" material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Introduction and Scope

This compound (CAS No. 35588-39-7) is a versatile chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, which incorporates a reactive chloroacetamide group, a phenolic hydroxyl group, and an aromatic nitro group, makes it a valuable scaffold for further chemical modification.[1] Researchers in drug development have explored this and similar structures for potential biological activities, including antimicrobial and anti-inflammatory applications.[1]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. This data is fundamental for correct substance identification and for understanding its basic physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 35588-39-7 | [1][2] |

| Molecular Formula | C₈H₇ClN₂O₄ | [2][3] |

| Molecular Weight | 230.61 g/mol | [2][3] |

| MDL Number | MFCD01006663 | [1][3] |

| Appearance | Solid (presumed) | [4] |

| Storage | Room temperature, sealed, dry | [1][3] |

Hazard Identification and Analysis

A complete toxicological profile for this compound has not been fully investigated.[5] However, an analysis of its functional groups and the known hazards of structurally similar compounds allows for a presumptive hazard assessment.

-

Chloroacetamide Moiety: Compounds containing the chloroacetamide group are known to be reactive. 2-Chloroacetamide itself is classified as toxic if swallowed and may cause an allergic skin reaction.[6]

-

Aromatic Nitro Group: Nitroaromatic compounds can have varied toxicological profiles. Analogs like 2-chloro-5-nitrobenzanilide and N1-(4,5-dichloro-2-nitrophenyl)acetamide are known to cause serious eye and skin irritation.[7][8][9]

-

Phenolic Group: Phenolic compounds can be irritants.

Based on these analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, an eye and skin irritant, and a potential skin sensitizer.

Presumptive GHS Classification:

| Hazard Class | Hazard Statement | Basis (from Analogs) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5][10] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [5] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [5][7][8] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [7][8] |

Experimental Protocols: Safe Handling and Exposure Control

Given the presumptive hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls & Risk Mitigation Workflow

The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of any dusts or aerosols. Safety showers and eyewash stations must be readily accessible. The following diagram illustrates the logical workflow for risk mitigation when handling this compound.

Caption: Risk assessment and handling workflow.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.[11]

-

Skin Protection : A standard laboratory coat must be worn and kept buttoned.

-

Hand Protection : Nitrile gloves should be worn. Gloves must be inspected before use and changed immediately if contamination occurs. Use proper glove removal technique to avoid skin contact.

Hygiene Measures

Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12] Contaminated clothing should be removed and washed before reuse.[13]

Emergency Procedures and First Aid

Step-by-Step First Aid Protocols:

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

Accidental Release and Disposal

Protocol for Spill Containment and Cleanup:

-

Evacuate Personnel : Evacuate non-essential personnel from the spill area.

-

Ensure Ventilation : Ensure the area is well-ventilated (work within a fume hood if possible).

-

Wear Full PPE : Wear respiratory protection, chemical resistant gloves, eye protection, and a lab coat.[6]

-

Contain Spill : Avoid generating dust.[14] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.

-

Collect Material : Carefully sweep up or scoop the material into a suitable, labeled container for hazardous waste disposal.[6][12]

-

Clean Area : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Dispose of Waste : Dispose of all contaminated materials (including cleaning materials and gloves) as hazardous waste in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[14]

Stability and Reactivity

-

Chemical Stability : The product is expected to be stable under standard ambient conditions (room temperature).[14]

-

Conditions to Avoid : Avoid dust formation, excess heat, and incompatible materials.[13]

-

Incompatible Materials : Based on the reactivity of its functional groups, avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

-

Hazardous Decomposition Products : Under fire conditions, decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][13]

References

-

This compound | CymitQuimica.

-

This compound - MySkinRecipes.

-

Safety Data Sheet - GW 9662. Cayman Chemical.

-

SAFETY DATA SHEET - 2-CHLORO-5-NITROBENZANILIDE. Sigma-Aldrich.

-

This compound - MySkinRecipes (Duplicate).

-

CAS 22978-25-2: 2-Chloro-5-nitrobenzanilide | CymitQuimica.

-

2-Chloro-5-nitrobenzanilide SDS, 22978-25-2 Safety Data Sheets.

-

Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. MedchemExpress.com.

-

2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213 - PubChem.

-

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide - Benchchem.

-

SAFETY DATA SHEET - 2-Chloro-5-nitroaniline.

-

CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

-

Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Angene Chemical.

-

SAFETY DATA SHEET - 2-Chloroacetamide. Sigma-Aldrich.

-

2-chloro-n-(2-methyl-5-nitrophenyl)acetamide 35588-36-4 - Guidechem.

-

2-Chloroacetamide - EurofinsUS.com.

-

Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

-

SAFETY DATA SHEET - Acetamide, N-(2-hydroxyphenyl)-. Fisher Scientific.

-

The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... - ResearchGate.

-

n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem.

-

2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide - PubChem.

-

2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 - Sigma-Aldrich.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH.

-

N-(2-CHLORO-5-NITROPHENYL)ACETAMIDE CAS - ChemicalBook.

-

Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97% - Cole-Parmer.

-

MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide - Capot Chemical.

-

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Cayman Chemical.

-

Acetamide, N-(2-chloro-5-nitrophenyl)- - Pharos.

-

This compound | 35588-39-7 - ChemicalBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 22978-25-2: 2-Chloro-5-nitrobenzanilide | CymitQuimica [cymitquimica.com]

- 5. capotchem.com [capotchem.com]